Mesotocin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Hormones - Pituitary Hormones - Pituitary Hormones, Posterior - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

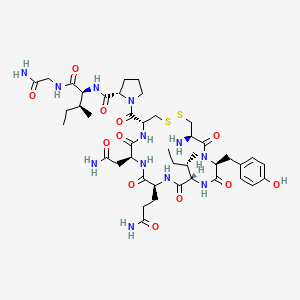

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S,3S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H66N12O12S2/c1-5-21(3)34(41(65)48-18-33(47)59)54-40(64)30-8-7-15-55(30)43(67)29-20-69-68-19-25(44)36(60)50-27(16-23-9-11-24(56)12-10-23)39(63)53-35(22(4)6-2)42(66)49-26(13-14-31(45)57)37(61)51-28(17-32(46)58)38(62)52-29/h9-12,21-22,25-30,34-35,56H,5-8,13-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,65)(H,49,66)(H,50,60)(H,51,61)(H,52,62)(H,53,63)(H,54,64)/t21-,22-,25-,26-,27-,28-,29-,30-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILDPWPVKZETMP-AMUMSSSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H66N12O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1007.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362-39-0 | |

| Record name | Mesotocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MESOTOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y635KQT1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Evolutionary History of Mesotocin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesotocin, the oxytocin-like neurohypophysial hormone found in non-mammalian tetrapods, represents a key juncture in the evolutionary history of the highly conserved oxytocin (B344502)/vasopressin neuropeptide family. This technical guide provides a comprehensive overview of the discovery, evolutionary lineage, and key experimental methodologies used to characterize this compound. It is intended to serve as a detailed resource for researchers and professionals in neuroendocrinology, pharmacology, and drug development. This document summarizes quantitative data, details experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Discovery and Key Researchers

The discovery of this compound is intrinsically linked to the pioneering work of French biochemist Roger Acher and his collaborator Jacqueline Chauvet . Their research in the mid-20th century was fundamental to understanding the phylogeny of neurohypophysial hormones.

In 1964, Acher and his team reported the isolation and characterization of a novel oxytocin-like peptide from the pituitary glands of frogs.[1] This peptide, which they named this compound, was found to be an intermediary between the isotocin (B1583897) found in bony fishes and the oxytocin present in mammals.[1] Subsequent research by this group and others led to the identification of this compound in a wide array of non-mammalian tetrapods, including other amphibians, reptiles, and birds.[2] Their work established that this compound is the characteristic oxytocin-like hormone in these vertebrate classes.[2][3][4][5]

The primary structure of this compound was determined to be [Ile⁸]-oxytocin, differing from oxytocin by the substitution of leucine (B10760876) with isoleucine at the eighth position. This discovery was crucial for mapping the evolutionary trajectory of these vital neuropeptides.

Evolutionary History and Phylogeny

The evolution of the oxytocin/vasopressin superfamily of neuropeptides is a classic example of gene duplication and divergence. The ancestral molecule for this family is believed to be arginine vasotocin (B1584283) (AVT) , a peptide found in both invertebrates and vertebrates.

A pivotal event in the evolution of this family was a gene duplication of the ancestral AVT gene in the lineage leading to jawed vertebrates. This duplication gave rise to two distinct lineages: the vasopressin-like peptides (including AVT and vasopressin) and the oxytocin-like peptides (including isotocin, this compound, and oxytocin).

The evolutionary progression of the oxytocin-like peptides is as follows:

-

Isotocin ([Ser⁴, Ile⁸]-oxytocin): Found in bony fishes.

-

This compound ([Ile⁸]-oxytocin): Present in amphibians, reptiles, and birds.

-

Oxytocin ([Leu⁸]-oxytocin): The characteristic form in placental mammals.

This evolutionary pathway highlights a stepwise molecular evolution, with this compound serving as the direct evolutionary precursor to oxytocin.

Visualization of Evolutionary Pathway

Caption: Evolutionary pathway of the oxytocin-like neuropeptide family.

Quantitative Data

The following tables summarize key quantitative data related to this compound and its receptor.

Table 1: this compound Receptor Binding Affinities

| Species | Tissue | Receptor Subtype(s) | Ligand | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |

| Hen (Gallus gallus domesticus) | Kidney Plasma Membranes | High-affinity site | [¹²⁵I]this compound | 0.08 ± 0.01 nM | 42 ± 4 fmol/mg protein | [6][7] |

| Low-affinity site | [¹²⁵I]this compound | 0.87 ± 0.08 nM | 129 ± 6 fmol/mg protein | [6][7] | ||

| Tammar Wallaby (Macropus eugenii) | Prostate | This compound Receptor | [¹²⁵I]OTA* | High-affinity | Not specified | [8] |

*OTA: [d(CH₂)₅¹, Tyr(Me)², Thr⁴, Orn⁸, Tyr-NH₂⁹]-vasotocin, an oxytocin antagonist radioligand.

Table 2: Relative Ligand Affinity of the Amphibian this compound Receptor

Data from competitive binding assays using the cloned this compound receptor from the toad Bufo marinus expressed in COSM6 cells.

| Ligand | Relative Affinity | Reference |

| This compound | +++++ | [9][10] |

| Vasotocin | ++++ | [9][10] |

| Oxytocin | ++++ | [9][10] |

| Vasopressin | +++ | [9][10] |

| Hydrin 1 | ++ | [9][10] |

| Isotocin | ++ | [9][10] |

| Hydrin 2 | ++ | [9][10] |

(+++++ indicates the highest affinity)

Experimental Protocols

This section details the methodologies for key experiments in this compound research.

Isolation and Purification of this compound

This protocol is based on the classical methods developed by Acher and his colleagues.

Objective: To isolate and purify this compound from posterior pituitary glands.

Materials:

-

Acetone-desiccated posterior pituitary glands

-

0.1 M Hydrochloric acid (HCl)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (B52724) (ACN)

-

High-Performance Liquid Chromatography (HPLC) system with a reverse-phase C18 column

Procedure:

-

Extraction:

-

Homogenize acetone-desiccated posterior pituitary glands in cold 0.1 M HCl.

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Collect the supernatant containing the neuropeptides.

-

-

Purification by HPLC:

-

Equilibrate a reverse-phase C18 HPLC column with a mobile phase of 0.1% TFA in water (Solvent A).

-

Inject the acidic extract onto the column.

-

Elute the bound peptides using a linear gradient of 0.1% TFA in acetonitrile (Solvent B). A typical gradient would be from 0% to 60% Solvent B over 60 minutes.

-

Monitor the eluate at 214 nm and 280 nm.

-

Collect fractions corresponding to the peaks.

-

Lyophilize the fractions containing the purified peptide.

-

Visualization of this compound Purification Workflow

Caption: Workflow for the isolation and purification of this compound.

Amino Acid Sequence Determination

Objective: To determine the primary amino acid sequence of purified this compound.

Method 1: Edman Degradation

-

Couple the N-terminal amino acid of the purified peptide with phenyl isothiocyanate (PITC) at a slightly alkaline pH.

-

Cleave the derivatized N-terminal amino acid using anhydrous acid (e.g., TFA).

-

Extract the resulting anilinothiazolinone (ATZ) amino acid.

-

Convert the ATZ-amino acid to the more stable phenylthiohydantoin (PTH) amino acid by heating with aqueous acid.

-

Identify the PTH-amino acid by chromatography (e.g., HPLC).

-

Repeat the cycle to determine the sequence of the remaining peptide.

Method 2: Mass Spectrometry

-

Intact Mass Measurement: Determine the molecular weight of the purified peptide using MALDI-TOF or ESI-MS.

-

Tandem Mass Spectrometry (MS/MS):

-

Fragment the peptide in the mass spectrometer (e.g., through collision-induced dissociation).

-

Analyze the masses of the resulting fragment ions.

-

Deduce the amino acid sequence from the mass differences between the fragment ions.

-

Radioligand Binding Assay for this compound Receptor

Objective: To characterize the binding of this compound to its receptor in a target tissue.

Materials:

-

Tissue homogenate containing the this compound receptor

-

Radiolabeled this compound (e.g., [¹²⁵I]this compound)

-

Unlabeled this compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize the target tissue in a suitable buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Reaction:

-

In a series of tubes, add a constant amount of membrane preparation.

-

For total binding, add a fixed concentration of radiolabeled this compound.

-

For non-specific binding, add the radiolabeled this compound along with a large excess of unlabeled this compound.

-

For saturation experiments, add increasing concentrations of radiolabeled this compound.

-

For competition experiments, add a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled competitor ligands.

-

Incubate the reactions to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters under vacuum.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation experiments, plot specific binding versus the concentration of radioligand to determine the Kd and Bmax using non-linear regression analysis (e.g., Scatchard plot).

-

For competition experiments, plot the percentage of specific binding versus the concentration of the competitor to determine the IC₅₀ and subsequently the Ki.

-

Functional Characterization of the this compound Receptor in Xenopus Oocytes

Objective: To assess the functional coupling of the this compound receptor to intracellular signaling pathways.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the this compound receptor

-

This compound solution

-

Two-electrode voltage clamp setup

Procedure:

-

Oocyte Preparation:

-

Surgically remove oocytes from a female Xenopus laevis.

-

Treat the oocytes with collagenase to remove the follicular layer.

-

-

cRNA Injection:

-

Inject the cRNA encoding the this compound receptor into the cytoplasm of the oocytes.

-

Incubate the oocytes for 2-4 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber of a two-electrode voltage clamp setup.

-

Perfuse the oocyte with a standard saline solution.

-

Apply this compound to the oocyte.

-

Record the changes in membrane current. An inward chloride current indicates the activation of the phospholipase C pathway and subsequent calcium release.[9][10]

-

This compound Receptor Signaling Pathway

The this compound receptor is a G-protein coupled receptor (GPCR). Upon binding of this compound, the receptor activates the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological effects of this compound, such as smooth muscle contraction.

Visualization of this compound Receptor Signaling Pathway

References

- 1. Using the Xenopus Oocyte Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precursors of this compound and vasotocin in birds: identification of VLDV- and MSEL- neurophysins in chicken, goose, and ostrich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Frontiers | Arg-Vasotocin Directly Activates Isotocin Receptors and Induces COX2 Expression in Ovoviviparous Guppies [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocols [xenbase.org]

- 9. biophysics-reports.org [biophysics-reports.org]

- 10. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesotocin: A Technical Guide to Synthesis and Neural Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesotocin (MT), the non-mammalian homolog of oxytocin (B344502) (OT), is a critical neuropeptide in amphibians, reptiles, and birds, regulating a wide array of social behaviors and physiological processes.[1] Recent genomic analyses suggest that this compound and oxytocin are orthologous, prompting a move towards the universal nomenclature of "oxytocin" to standardize research across vertebrates.[1] This guide provides a comprehensive technical overview of the molecular synthesis of this compound, the anatomical organization of its neural pathways, and the signaling mechanisms of its receptor. It details key experimental protocols for studying these systems and presents quantitative data in a structured format to facilitate research and development in neuroendocrinology and pharmacology.

This compound Synthesis and Processing

The synthesis of this compound is a multi-step process that begins with gene transcription and culminates in the active nonapeptide, which is co-packaged with its carrier protein, neurophysin.

Genetic Origin and Precursor Structure

This compound is encoded as part of a larger prepropeptide molecule.[2] In birds, this precursor protein contains the this compound nonapeptide sequence followed by a neurophysin carrier protein, identified as VLDV-neurophysin.[2] This is analogous to the mammalian system where oxytocin is associated with its specific neurophysin (historically Neurophysin I).[3][4] The gene for the precursor is transcribed into mRNA, which is then translated into the prepro-mesotocin/neurophysin protein within the neuronal cell body.[2][4]

Cellular Localization and Processing

Synthesis occurs primarily in the cell bodies (perikarya) of magnocellular and parvocellular neurons located within specific hypothalamic nuclei.[1][5][6] The translated prepropeptide is inserted into the endoplasmic reticulum, folded, and packaged into dense-core vesicles in the Golgi apparatus. As these vesicles are transported down the axon toward the nerve terminals, endoproteases cleave the precursor into the active this compound peptide and its associated neurophysin.[2][7] This processing ensures that the mature, biologically active peptide is ready for release upon neuronal stimulation. Neurophysin plays a crucial role in stabilizing this compound during this axonal transport, preventing its degradation.[4]

Figure 1: this compound Synthesis and Processing Workflow.

This compound Neural Pathways

The this compound system is characterized by distinct clusters of synthesizing neurons in the hypothalamus that project widely throughout the central nervous system and to the posterior pituitary.

Location of Mesotocinergic Neurons

Immunohistochemical studies across various avian and reptilian species have consistently identified dense populations of this compound-immunoreactive (MT-ir) cell bodies in several key hypothalamic and adjacent forebrain nuclei.[1][6]

Primary locations of MT-ir perikarya include:

-

Paraventricular Nucleus (PVN): Contains both magnocellular neurons that project to the posterior pituitary and parvocellular neurons that project to other brain regions.[1][5][8]

-

Supraoptic Nucleus (SON): Primarily composed of magnocellular neurons projecting to the posterior pituitary.[1][8]

-

Preoptic Area (POA): A conserved site of synthesis involved in social and reproductive behaviors.[1]

-

Medial Bed Nucleus of the Stria Terminalis (BNSTm): An extra-hypothalamic region with vasotocinergic neurons in lizards, and dense OT-ir perikarya in songbirds.[1][8]

In some species, such as songbirds, additional MT-ir cells have been observed scattered in other areas like the mesopallium, suggesting specialized roles.[1]

Axonal Projections and Terminal Fields

Mesotocinergic neurons give rise to two major projection systems: the hypothalamo-neurohypophysial system for peripheral hormone release and intracerebral pathways for neuromodulatory functions.

-

Hypothalamo-Neurohypophysial Tract: Axons from magnocellular neurons in the PVN and SON form this tract, which travels through the median eminence and terminates in the neural lobe (posterior pituitary).[6][9][10] From here, this compound is released into the general circulation.

-

Intracerebral Projections: Axons from parvocellular neurons (and some magnocellular neurons) project to a wide array of brain regions, where this compound acts as a neurotransmitter or neuromodulator.[1][6] These projections suggest that this compound is involved in diverse functions beyond its classic hormonal roles.

Key projection targets include:

-

Limbic System: Lateral Septum (LS), Amygdala, Hippocampus.[1][11]

-

Midbrain: Ventral Tegmental Area (VTA), Periaqueductal Gray (PAG).[1][12]

-

Song Control System (in songbirds): HVC (Higher Vocal Center).[1][12]

-

Other Hypothalamic Nuclei: Ventral Medial Hypothalamus (VMH).[1][12]

These extra-hypothalamic projections indicate that this compound can directly influence circuits controlling social behavior, reward, and vocal communication.[1]

Figure 2: Major this compound Synthesis and Projection Pathways.

This compound Receptor and Signaling

This compound exerts its biological effects by binding to a specific G-protein coupled receptor (GPCR), the this compound receptor (MTR).

Receptor Structure and Distribution

The MTR is a class A GPCR with seven transmembrane domains.[13] The cloned MTR from the toad Bufo marinus consists of 389 amino acids and shares the highest similarity with teleost fish isotocin (B1583897) receptors and mammalian oxytocin receptors.[13] MTR mRNA and binding sites have been identified in various central and peripheral tissues, including the brain, kidney, muscle, uterus, and prostate gland, reflecting the peptide's diverse functions.[13][14][15]

Signaling Cascade

Upon this compound binding, the MTR undergoes a conformational change that activates heterotrimeric G-proteins, primarily of the Gq/11 family. This initiates the phospholipase C (PLC) signaling cascade. Functional studies in Xenopus laevis oocytes expressing the MTR show that this compound application induces membrane chloride currents, which is indicative of coupling to the inositol (B14025) phosphate/calcium pathway.[13]

The key steps are:

-

Activation of PLC: Gαq activates Phospholipase C-beta (PLCβ).

-

PIP₂ Hydrolysis: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).

-

PKC Activation: The rise in intracellular Ca²⁺ and the presence of DAG at the membrane synergistically activate Protein Kinase C (PKC), which then phosphorylates downstream target proteins to elicit a cellular response.

Figure 3: this compound Receptor (MTR) Signaling Pathway.

Quantitative Data Summary

Quantitative analysis is essential for characterizing the this compound system. The following tables summarize key data from receptor binding assays and plasma level measurements.

Table 1: this compound Receptor Binding Characteristics

| Species & Tissue | Ligand/Assay | Binding Site | Kd (Dissociation Constant) | Bmax (Receptor Density) | Reference |

| Hen (Kidney) | [¹²⁵I]MT Saturation | High Affinity | 0.08 ± 0.01 nM | 42 ± 4 fmol/mg protein | [16] |

| Hen (Kidney) | [¹²⁵I]MT Saturation | Low Affinity | 0.87 ± 0.08 nM | 129 ± 6 fmol/mg protein | [16] |

| Tammar Wallaby (Prostate) | ¹²⁵I-OTA Saturation | Single High Affinity | - | 8-fold lower than myometrium | [14] |

| Chicken (Uterus) | [³H]AVP Saturation | Single High Affinity | 0.7 nM | 17 fmol/mg protein | [17] |

| Toad (Bladder, expressed) | Competition Assay | - | Order of Affinity: MT > VT = OT > AVP | - | [13] |

| Tammar Wallaby (Prostate) | ¹²⁵I-OTA Competition | - | Order of Affinity: OTA > OT = MT > AVP | - | [14] |

| (Abbreviations: MT=this compound, VT=Vasotocin (B1584283), OT=Oxytocin, AVP=Arginine Vasopressin, OTA=Ornithine Vasotocin Analog) |

Table 2: Plasma this compound Concentrations

| Species | Condition | Basal Level (Mean ± SEM) | Stimulated Level (Mean ± SEM) | Stimulus | Reference |

| Chicken | Pre-oviposition | 14.7 ± 5.1 pg/mL | No significant change | Oviposition | [17] |

| Healthy Human | Baseline | 82.7 pg/mL [62.3–94.3] | 93.3 pg/mL [87.2–121.1] | Glucagon (B607659) | [18] |

| Dog/Sow | Baseline | - | Immediate, short-lasting increase | Feeding/Suckling | [19] |

| Anesthetized Rat | Baseline | - | 181% increase | Touch (Stroking) | [20] |

| Anesthetized Rat | Baseline | - | 206% increase | Pinch (Nociception) | [20] |

| *Note: Data for oxytocin in mammals are included for comparative context, given the homologous nature of the systems. |

Experimental Protocols

Studying the this compound system requires a combination of neuroanatomical, molecular, and pharmacological techniques. The following are generalized protocols for key experimental approaches.

Immunohistochemistry (IHC) for this compound Peptide Localization

This technique visualizes the location of the this compound peptide in tissue sections using a specific primary antibody.

Protocol Steps:

-

Tissue Preparation: Anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Post-fix the brain in 4% PFA overnight at 4°C, then cryoprotect in a sucrose/PBS solution (e.g., 30%).

-

Sectioning: Cut 30-50 µm thick coronal or sagittal sections using a cryostat or vibrating microtome.

-

Antigen Retrieval (Optional): If needed, incubate sections in a citrate (B86180) buffer at elevated temperature to unmask epitopes.

-

Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 0.3% Triton X-100 and 5% normal serum from the secondary antibody host species) to reduce non-specific binding.

-

Primary Antibody Incubation: Incubate sections with a validated primary antibody against this compound diluted in blocking buffer for 24-48 hours at 4°C.

-

Washing: Wash sections thoroughly in PBS or PBS-Triton (PBST) (3 x 10 minutes).

-

Secondary Antibody Incubation: Incubate sections with a fluorescently-labeled or enzyme-conjugated secondary antibody (e.g., biotinylated anti-rabbit IgG) for 1-2 hours at room temperature.

-

Signal Detection:

-

Fluorescence: Mount sections on slides with an anti-fade mounting medium and visualize using a fluorescence or confocal microscope.

-

Chromogenic (e.g., DAB): If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex (ABC kit) followed by a substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate.

-

-

Imaging and Analysis: Capture images and map the distribution of immunoreactive cells and fibers. Pre-absorption controls, where the primary antibody is incubated with an excess of this compound peptide before application to the tissue, are critical to confirm antibody specificity.[1]

In Situ Hybridization (ISH) for this compound mRNA Localization

ISH detects cells actively synthesizing this compound by labeling its specific messenger RNA (mRNA) sequence.

Protocol Steps:

-

Probe Synthesis: Generate a labeled antisense RNA probe (riboprobe) complementary to the this compound mRNA sequence using in vitro transcription. Probes are typically labeled with digoxigenin (B1670575) (DIG), fluorescein (B123965) (FITC), or radioactivity (e.g., ³⁵S). A sense probe (same sequence as the mRNA) should be generated as a negative control.

-

Tissue Preparation: Prepare fresh-frozen tissue sections on RNase-free slides. Post-fix briefly in 4% PFA and treat with proteinase K to improve probe penetration, followed by acetylation to reduce background.[21]

-

Hybridization: Apply the labeled probe in a hybridization buffer (containing formamide (B127407) and salts) to the tissue sections. Cover with a coverslip and incubate overnight in a humidified chamber at a calculated temperature (e.g., 55-65°C) to allow the probe to bind to the target mRNA.

-

Post-Hybridization Washes: Perform a series of stringent washes at high temperature and low salt concentration to remove non-specifically bound probe. RNase A treatment can be used to digest any remaining single-stranded (unbound) probe.

-

Probe Detection (for non-radioactive probes):

-

Incubate sections in a blocking solution.

-

Apply an antibody conjugated to an enzyme (e.g., anti-DIG-AP, where AP is alkaline phosphatase).

-

Wash thoroughly and apply a chromogenic substrate (e.g., NBT/BCIP) that produces a colored precipitate (e.g., blue/purple) where the probe is bound.

-

-

Imaging and Analysis: Dehydrate, clear, and coverslip the slides. Analyze under a bright-field microscope to identify cells containing the mRNA signal.

Neuronal Tract Tracing of this compound Pathways

Tract tracing techniques are used to map the connections of mesotocinergic neurons. This is often combined with IHC to confirm the neurochemical identity of the traced pathway.[22]

Anterograde Tracing (to map outputs):

-

Tracer Injection: Stereotaxically inject an anterograde tracer (e.g., Phaseolus vulgaris-leucoagglutinin (PHA-L) or biotinylated dextran (B179266) amine (BDA)) into a nucleus containing this compound cell bodies (e.g., the PVN).[23][24]

-

Transport: Allow sufficient time (e.g., 7-14 days) for the tracer to be transported along the axons to the terminal fields.

-

Tissue Processing and Visualization: Perfuse the animal and process the brain tissue as for IHC. Use an antibody against the tracer (e.g., anti-PHA-L) and an antibody against this compound for dual-labeling immunofluorescence to visualize mesotocinergic projections to target regions.[22]

Retrograde Tracing (to map inputs):

-

Tracer Injection: Inject a retrograde tracer (e.g., Cholera toxin B subunit (CTb) or a pseudorabies virus) into a region hypothesized to receive this compound input (e.g., the VTA).[23][25]

-

Transport: Allow time for the tracer to be taken up by nerve terminals and transported back to the cell bodies.

-

Tissue Processing and Visualization: Process the tissue and perform dual-labeling for the tracer (e.g., anti-CTb) and this compound in the hypothalamus to identify which mesotocinergic neurons project to the injection site.[25]

References

- 1. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Precursors of this compound and vasotocin in birds: identification of VLDV- and MSEL- neurophysins in chicken, goose, and ostrich - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurophysins - MeSH - NCBI [ncbi.nlm.nih.gov]

- 4. Neurophysins - Wikipedia [en.wikipedia.org]

- 5. Involvement of different this compound (oxytocin homologue) populations in sexual and aggressive behaviours of the brown anole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The distribution of vasotocin and this compound immunoreactivity in the brain of the snake, Bothrops jararaca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Processing endoprotease recognizes a structural feature at the cleavage site of peptide prohormones. The pro-ocytocin/neurophysin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and vasotocin in the brain of the lizard Gekko gecko. An immunocytochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The topography of this compound and vasotocin systems in the brain of the domestic mallard and Japanese quail: immunocytochemical identification (1980) | Noëlle Bons | 86 Citations [scispace.com]

- 10. Co-localization of this compound and opsin immunoreactivity in the hypothalamic preoptic nucleus of Xenopus laevis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long range projections of oxytocin neurons in the marmoset brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound receptor gene and protein expression in the prostate gland, but not testis, of the tammar wallaby, Macropus eugenii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound binding to receptors in hen kidney plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Plasma levels of immunoreactive this compound and vasotocin during oviposition in chickens: relationship to oxytocic action of the peptides in vitro and peptide interaction with myometrial membrane binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Plasma oxytocin levels in response to glucagon in patients with arginine vasopressin deficiency (central diabetes insipidus) and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Plasma levels of oxytocin increase in response to suckling and feeding in dogs and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Increased plasma levels of oxytocin in response to afferent electrical stimulation of the sciatic and vagal nerves and in response to touch and pinch in anaesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Anterograde & Retrograde Tracing - Creative Biolabs [neurost.creative-biolabs.com]

- 23. Frontiers | A Student’s Guide to Neural Circuit Tracing [frontiersin.org]

- 24. Anterograde tracing - Wikipedia [en.wikipedia.org]

- 25. bio-protocol.org [bio-protocol.org]

Avian Mesotocin: A Comprehensive Technical Guide to its Biological Functions

Abstract

Mesotocin (MT), the avian homolog of the mammalian neuropeptide oxytocin (B344502), is a critical regulator of a diverse array of complex social and reproductive behaviors in birds. This technical guide provides an in-depth examination of the biological functions of this compound, synthesizing current research to offer a valuable resource for researchers, scientists, and drug development professionals. We delve into the molecular mechanisms, physiological effects, and behavioral outcomes mediated by this nonapeptide, with a focus on its roles in sociality, parental care, and the stress response. This document summarizes key quantitative data in structured tables, details experimental methodologies from seminal studies, and provides visual representations of this compound's signaling pathways and experimental workflows to facilitate a comprehensive understanding of its multifaceted influence on avian biology.

Introduction

This compound is a neuropeptide hormone structurally similar to oxytocin, differing by a single amino acid at position 8 (isoleucine instead of leucine).[1] Synthesized primarily in the paraventricular nucleus (PVN), preoptic area (POA), and supraoptic nucleus (SON) of the hypothalamus, this compound exerts its effects through a specific G-protein coupled receptor, the this compound receptor (MTR).[2][3][4][5] While the role of oxytocin in mammalian social behavior is well-established, research into its avian counterpart has revealed both conserved and unique functions, highlighting this compound as a key player in the neuroendocrine control of avian life history. This guide will explore the pivotal functions of this compound in birds, with a particular emphasis on its influence on social dynamics, reproductive success, and physiological homeostasis.

Core Biological Functions of this compound

Regulation of Social Behavior

This compound is a potent modulator of prosocial behaviors in various avian species. Its administration has been shown to increase the preference for larger social groups and enhance prosocial choices.[1]

-

Prosociality: Studies on the highly social pinyon jay ( Gymnorhinus cyanocephalus ) have demonstrated that intranasal administration of this compound increases the likelihood of voluntary food sharing with conspecifics.[6][7][8] This suggests that this compound plays a functional role in facilitating prosocial behaviors, akin to oxytocin in mammals, pointing towards an evolutionarily conserved hormonal mechanism for prosociality.[6][8]

-

Social Bonding and Flock Cohesion: While this compound promotes prosocial interactions, its role in the formation and maintenance of long-term social bonds is less clear. Experiments in pinyon jays found that exogenous this compound did not significantly alter proximity between same-sex individuals during pair-formation or pair-maintenance phases, suggesting that at the dosages used, it did not directly influence social bond strength.[1][9] However, the administration of a this compound antagonist has been shown to disrupt pair bond formation in zebra finches, indicating a permissive role for the peptide in this process.[1] In zebra finches, central infusions of this compound have been shown to increase time spent flocking with conspecifics, while antagonists have the opposite effect.[4]

-

Aggression: The influence of this compound on aggressive behavior appears to be context- and sex-dependent. In common waxbills (Estrilda astrild), treatment with an oxytocin antagonist reduced aggressiveness, particularly in females.[10][11] Conversely, in territorial violet-eared waxbills, peripheral injections of an oxytocin receptor antagonist significantly reduced both male-male and female-female aggression.[12]

Parental Care and Reproductive Physiology

This compound is intimately involved in the neuroendocrine regulation of parental behaviors, from incubation to chick-rearing.

-

Maternal Behavior and Incubation: In native Thai hens (Gallus domesticus), the number of this compound-immunoreactive neurons in the hypothalamus, specifically in the SON, POM, and PVN, increases during the laying stage and peaks during incubation and rearing.[2][3] This suggests a role for this compound in the establishment and maintenance of maternal behaviors.[2][3] Furthermore, replacing eggs with chicks leads to an increase in this compound-immunoreactive neurons, indicating that sensory cues from offspring are key in modulating the this compound system during the transition from incubation to rearing.[13][14] In zebra finches, the administration of a this compound receptor antagonist was found to reduce nest-building and incubation behaviors in females.[15]

-

Oviposition: While arginine vasotocin (B1584283) (AVT) is the primary hormone responsible for inducing uterine contractions during egg-laying (oviposition), this compound appears to play a modulatory role. Studies in hens have shown that this compound can increase the sensitivity of the uterine muscle to AVT, suggesting a synergistic interaction between these two neuropeptides in the timing of oviposition.[16][17]

Stress Response and Physiological Regulation

This compound also plays a role in modulating the avian stress response and maintaining physiological balance.

-

Stress Axis Modulation: this compound is thought to have an inhibitory effect on the hypothalamo-pituitary-adrenal (HPA) axis, which governs the stress response. In violet-eared waxbills, an increase in this compound-Fos colocalization was observed in males that were aggressively subjugated or pursued, suggesting a role for this compound in the neuroendocrine response to social stressors.[12]

-

Osmoregulation: In domestic hens, plasma levels of this compound exhibit circadian variations.[18] Water deprivation not only elevates plasma arginine vasotocin (AVT) levels but also attenuates the circadian rhythm of both AVT and this compound, indicating an involvement of this compound in the response to osmotic stress.[18]

This compound Signaling Pathway

This compound exerts its biological effects by binding to the this compound receptor (MTR), a G-protein coupled receptor. The MTR is orthologous to the mammalian oxytocin receptor (OXTR).[16] Upon ligand binding, the MTR can activate multiple intracellular signaling cascades, primarily through the Gq/11 pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction, neurotransmitter release, and changes in gene expression, which underpin the diverse behavioral and physiological functions of this compound.

Caption: this compound signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on the effects of this compound in birds.

Table 1: Effects of this compound on Prosocial Behavior in Pinyon Jays

| Experimental Condition | Outcome Measure | Result | Reference |

| Intranasal High-Dose this compound | Prosocial Choice | Increased preference for prosocial option (providing food to self and other) | [8] |

| Intranasal Low-Dose this compound | Prosocial Choice | No significant difference from saline control | [8] |

| Intranasal this compound | Altruism Choice | No increase in altruistic choice (providing food only to other) | [8] |

Table 2: Effects of this compound Manipulation on Behavior in Common Waxbills

| Treatment | Behavior Measured | Effect | Reference |

| This compound | Movement, Feeding, Allopreening | Decreased | [10][11] |

| Oxytocin Antagonist | Aggressions, Allopreening | Decreased | [10][11] |

| This compound | Allopreening (Males vs. Females) | Greater reduction in males | [10][11] |

| Oxytocin Antagonist | Aggressiveness (Females) | Reduced | [10][11] |

Table 3: this compound-Immunoreactive Neuron Changes in Native Thai Hens

| Reproductive Stage | Brain Region | Change in MT-ir Neuron Number | Reference |

| Laying to Incubating/Rearing | SOv, POM, PVN | Gradual Increase, Peaking in Incubation/Rearing | [2][3] |

| Incubating (Eggs replaced with chicks) | SOv, POM, PVN | Increase compared to hens continuing incubation | [14] |

Experimental Protocols

This section details the methodologies employed in key studies investigating the functions of this compound in birds.

Intranasal Administration of this compound in Pinyon Jays

-

Objective: To assess the effect of this compound on prosocial behavior.

-

Subjects: Adult pinyon jays (Gymnorhinus cyanocephalus).

-

Procedure:

-

Birds were administered one of three solutions intranasally: high-dose this compound (30 mg/15 IU), low-dose this compound (15 mg/7.5 IU), or a saline control.[8]

-

The solution was dripped into the nares using a needleless 1-ml syringe 30 minutes prior to each experimental session.[8]

-

Behavior was then assessed in a prosocial choice task where the subject could choose to deliver food rewards to itself and/or a partner bird.[8]

-

-

Reference: Duque et al. (2018), Biology Letters.[8]

Caption: Intranasal administration workflow.

Immunohistochemistry for this compound Neurons in Native Thai Hens

-

Objective: To quantify changes in this compound-immunoreactive (MT-ir) neurons across different reproductive stages.

-

Subjects: Native Thai hens (Gallus domesticus).

-

Procedure:

-

Hens were categorized into different reproductive states (e.g., non-laying, incubating, rearing).

-

Birds were euthanized and their brains were collected and fixed.

-

Brain tissue was sectioned and processed for immunohistochemistry using an antibody specific to this compound.

-

The number of MT-ir neurons in specific hypothalamic nuclei (SOv, POM, PVN) was counted using a microscope and image analysis software.[2][3]

-

-

Reference: Chokchaloemwong et al. (2013), Hormones and Behavior.[2]

Peripheral Injection of an Oxytocin Receptor Antagonist in Violet-eared Waxbills

-

Objective: To investigate the role of this compound receptors in territorial aggression.

-

Subjects: Male and female violet-eared waxbills.

-

Procedure:

-

Birds received a peripheral injection of an oxytocin receptor antagonist or a vehicle control.

-

Following the injection, birds were subjected to a simulated territorial intrusion by introducing a conspecific.

-

Aggressive behaviors (e.g., attacks, threats) were recorded and quantified.[12]

-

-

Reference: Goodson et al. (2015), Physiology & Behavior.[12]

Conclusion and Future Directions

The research synthesized in this guide unequivocally establishes this compound as a pivotal neuropeptide in the regulation of avian social behavior and reproduction. Its role in promoting prosociality, modulating parental care, and influencing the stress response underscores its importance for the fitness and survival of avian species. While significant progress has been made, several avenues for future research remain. Elucidating the precise neural circuits through which this compound exerts its effects, understanding the interplay between this compound and other hormonal systems (e.g., vasotocin, steroids), and exploring the therapeutic potential of this compound receptor agonists and antagonists in avian conservation and welfare are all promising areas of investigation. A deeper understanding of the this compound system in birds will not only advance our knowledge of avian neuroendocrinology but also provide valuable comparative insights into the evolution of social behavior across vertebrates.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. This compound and maternal care of chicks in native Thai hens (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The neural distribution of the avian homologue of oxytocin, this compound, in two songbird species, the zebra finch and the canary: A potential role in song perception and production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. independent.co.uk [independent.co.uk]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. "The Role of this compound on Social Bonding in Pinyon Jays" by Juan Duque, Tanner Rasmussen et al. [digitalcommons.unl.edu]

- 10. Effects of this compound manipulation on the behavior of male and female common waxbills - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Oxytocin mechanisms of stress response and aggression in a territorial finch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The effects of replacing eggs with chicks on this compound, dopamine, and prolactin in the native Thai hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Parental behavior and newborn attachment in birds: life history traits and endocrine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Water deprivation and circadian changes in plasma arginine vasotocin and this compound in the domestic hen (Gallus domesticus) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Mesotocin in Amphibian Reproductive Behavior: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mesotocin (MT), the amphibian homolog of the mammalian neuropeptide oxytocin (B344502), is a key, albeit under-researched, player in the complex neuroendocrine regulation of amphibian reproductive behavior. While its counterpart, arginine vasotocin (B1584283) (AVT), has been extensively studied for its role in male vocalizations and amplexus, this compound's functions are more nuanced and appear to be highly context- and species-dependent. This technical guide provides an in-depth review of the current state of knowledge on the role of this compound in amphibian reproduction. It synthesizes available quantitative data, details experimental methodologies, and visualizes the known signaling pathways and experimental workflows. A significant finding of this review is the conspicuous gap in the literature concerning the direct effects of this compound on appetitive reproductive behaviors such as courtship and mate selection, with most available research focusing on its modulatory role in parental care and its physiological effects on reproductive tissues. This document aims to be a critical resource for researchers in neuroendocrinology, reproductive biology, and those involved in the development of novel therapeutics targeting nonapeptide systems.

Introduction: this compound in the Amphibian Brain

This compound is a nonapeptide hormone structurally similar to arginine vasotocin (AVT), the amphibian equivalent of vasopressin.[1][2] Immunohistochemical studies have revealed extensive networks of mesotocinergic neuronal elements throughout the amphibian brain, including in anurans (frogs and toads), urodeles (salamanders and newts), and gymnophionans (caecilians).[3] These neural systems include a well-developed hypothalamo-hypophysial system, as well as extrahypothalamic cell groups and fiber networks.[3] The wide distribution of MT-immunoreactive fibers suggests their involvement in a variety of brain functions beyond simple hypothalamo-hypophysial interactions.[3] Notably, sex-related differences in the density and distribution of these fibers have been observed, hinting at their role in sexually dimorphic reproductive behaviors.[3] However, significant inter-species variation exists, cautioning against broad generalizations of this compound's function across all amphibians.[3]

The this compound Receptor and Its Signaling Pathway

The physiological and behavioral effects of this compound are mediated by the this compound receptor (MTR), a G-protein coupled receptor (GPCR). The MTR has been cloned and functionally characterized in the urinary bladder of the toad Bufo marinus.[4]

Receptor Binding Affinity

Studies on the cloned Bufo marinus MTR expressed in COSM6 cells have elucidated the relative binding affinities of various nonapeptides. These data are crucial for designing pharmacological experiments and interpreting their results.

| Ligand | Relative Binding Affinity |

| This compound (MT) | Highest |

| Vasotocin (AVT) | Lower than MT |

| Oxytocin (OT) | Equivalent to AVT |

| Vasopressin (AVP) | Lower than OT and AVT |

| Hydrin 1 | Lower than AVP |

| Isotocin | Lower than AVP |

| Hydrin 2 | Lower than AVP |

| Table 1: Relative Binding Affinities of Various Nonapeptides to the this compound Receptor in Bufo marinus. [4] |

Signal Transduction

Upon binding of this compound, the MTR activates the inositol (B14025) phosphate/calcium (IP3/Ca2+) signaling pathway .[4] This is a canonical pathway for many GPCRs involved in smooth muscle contraction and other cellular processes.

The key steps in this pathway are:

-

Receptor Activation: this compound binds to the MTR on the cell surface.

-

G-Protein Coupling: The activated MTR interacts with a heterotrimeric G-protein of the Gq/11 family.

-

Phospholipase C Activation: The activated G-protein stimulates the enzyme phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Second Messenger Production: This hydrolysis generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Cellular Response: The increase in intracellular Ca2+ concentration, along with the activity of DAG, initiates a cascade of downstream cellular responses, such as smooth muscle contraction in the oviduct.

Role of this compound in Specific Reproductive Behaviors

While research on the behavioral effects of this compound is limited compared to that of arginine vasotocin, some key studies have begun to elucidate its role in specific aspects of amphibian reproduction.

Parental Care

The most detailed behavioral studies of this compound have been conducted in the context of parental care in the biparental poison frog, Ranitomeya imitator. The findings suggest that this compound's role is not a simple promotion of care behaviors.

| Species | Sex | Behavior Assessed | Treatment | Dosage | Outcome | Statistical Significance |

| Ranitomeya imitator | Male & Female | Intense Egg Care (e.g., clutch cleaning, rotation) | This compound (MT) | 1 µg/g body weight | No significant effect | p > 0.05 |

| Ranitomeya imitator | Male & Female | General Egg Care (e.g., proximity to clutch) | This compound (MT) | 1 µg/g body weight | No significant effect | p > 0.05 |

| Ranitomeya imitator | Male | Tadpole Transport Success | This compound (MT) | 1 µg/g body weight | Reduced likelihood of transport | p < 0.05 |

| Ranitomeya imitator | Male & Female | Intense Egg Care | MT Antagonist | 1 µg/g body weight | No significant effect | p > 0.05 |

| Ranitomeya imitator | Male & Female | General Egg Care | MT Antagonist | 1 µg/g body weight | No significant effect | p > 0.05 |

| Ranitomeya imitator | Male | Tadpole Transport Success | MT Antagonist | 1 µg/g body weight | No significant effect | p > 0.05 |

| Table 2: Effects of this compound and its Antagonist on Parental Care Behaviors in the Poison Frog, Ranitomeya imitator. [5][6] |

These results indicate that while this compound may not be a primary driver of egg-caring behaviors, it can have an inhibitory effect on subsequent parental duties such as tadpole transport in males.[5][6]

Amplexus, Courtship, and Phonotaxis

There is a significant lack of direct, quantitative evidence for the role of this compound in appetitive reproductive behaviors such as amplexus (the mating embrace), courtship displays, and phonotaxis (movement towards a mate's call). The vast majority of research on the neuroendocrine control of these behaviors in amphibians has focused on arginine vasotocin (AVT). For example, AVT has been shown to induce amplectic clasping in newts and modulate calling behavior in frogs.[1][7] While the this compound receptor is present in the brain, its specific function in these contexts remains largely unexplored.[4] Future research should prioritize investigating the effects of this compound administration on these crucial early stages of reproduction.

Oviposition (Egg-Laying)

This compound, like its mammalian homolog oxytocin, is known to have contractile effects on the smooth muscle of the reproductive tract. While direct behavioral studies on oviposition are scarce, there is physiological evidence suggesting a role for this compound in the physical process of egg-laying. In vitro studies on the oviduct of the frog, Rana esculenta, have shown that this compound induces dose-dependent contractions. This suggests that this compound released from the neurohypophysis likely plays a role in the expulsion of eggs during oviposition.

| Species | Tissue | Treatment | Concentration Range | Effect |

| Rana esculenta | Oviduct (in vitro) | This compound | 10⁻⁹ to 10⁻⁶ M | Increased frequency and amplitude of contractions |

| Table 3: In Vitro Effects of this compound on Amphibian Oviduct Contraction. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a template for future research in this area.

Hormone Administration for Behavioral Studies

This protocol is based on the methodology used by Schulte and Summers (2017) for studying parental care in Ranitomeya imitator.[5]

Objective: To assess the behavioral effects of exogenous this compound and its antagonist.

Materials:

-

This compound (Bachem or equivalent)

-

This compound/Oxytocin antagonist (e.g., d(CH2)5[Tyr(Me)2,Thr4]OVT; Bachem)

-

Amphibian Ringer's solution (as vehicle)

-

Hamilton syringes (or equivalent) for precise volume injection

-

Anesthetizing agent (e.g., MS-222)

-

Terraria for behavioral observation with video recording equipment

Procedure:

-

Hormone Preparation: Dissolve this compound and the antagonist in amphibian Ringer's solution to achieve the desired concentration (e.g., 1 µg/µl). Prepare a vehicle-only control solution (Ringer's solution).

-

Animal Preparation: House animals in appropriate conditions. Weigh each individual immediately before injection to calculate the precise dosage (e.g., 1 µg/g body weight).

-

Anesthesia (Optional but Recommended): Lightly anesthetize the animal by immersion in a buffered MS-222 solution to minimize stress and ensure accurate injection.

-

Injection: Administer the prepared hormone solution or vehicle via intraperitoneal (IP) injection using a Hamilton syringe. The injection volume should be kept low (e.g., 1 µl/g body weight) to avoid physiological stress.

-

Behavioral Observation: Place the animal back into its home terrarium and record its behavior for a predetermined period (e.g., 2-4 hours). Video recording allows for later, unbiased scoring of behaviors.

-

Data Analysis: Score the videos for specific, pre-defined behaviors (e.g., frequency and duration of clutch attendance, latency to transport tadpoles). Use appropriate statistical tests (e.g., ANOVA, Kruskal-Wallis) to compare behavioral responses across treatment groups.

This compound Receptor Characterization

This protocol is a generalized summary based on the methods of Hausmann et al. (1996) for cloning and functional characterization of the MTR.[4]

Objective: To characterize the binding properties and signaling pathway of the amphibian this compound receptor.

Part A: Receptor Cloning and Expression

-

RNA Extraction: Extract total RNA from the target tissue (e.g., urinary bladder, brain) of the amphibian species of interest.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

PCR Amplification: Use degenerate primers based on conserved regions of known oxytocin/vasopressin receptors to amplify a fragment of the MTR cDNA.

-

Cloning and Sequencing: Clone the amplified PCR product into a suitable vector and sequence it to obtain the full-length receptor cDNA.

-

In Vitro Expression: Subclone the MTR cDNA into an expression vector suitable for mammalian cells (e.g., pcDNA3.1) and transfect into a cell line (e.g., COSM6 or HEK293) for functional assays.

Part B: Ligand Binding Assay

-

Membrane Preparation: Prepare membrane fractions from the transfected cells expressing the MTR.

-

Radioligand Binding: Incubate the membrane preparations with a radiolabeled ligand (e.g., ¹²⁵I-labeled OT antagonist) in the presence of increasing concentrations of unlabeled competitor ligands (MT, AVT, OT, etc.).

-

Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using a gamma counter.

-

Data Analysis: Analyze the competition binding data using non-linear regression to determine the inhibition constants (Ki) for each ligand, which reflect their binding affinities.

Part C: Signal Transduction Assay (Calcium Imaging)

-

Cell Loading: Load the MTR-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Stimulation: Stimulate the cells with this compound at various concentrations.

-

Fluorescence Measurement: Measure the changes in intracellular calcium concentration by monitoring the fluorescence of the dye using a fluorometer or fluorescence microscope.

-

Data Analysis: Plot the dose-response curve of this compound-induced calcium mobilization to determine the EC50 (half-maximal effective concentration).

Conclusions and Future Directions

The current body of research indicates that this compound plays a multifaceted and sometimes counterintuitive role in amphibian reproduction. While its function in stimulating oviduct contractions is consistent with the role of oxytocin in other vertebrates, its influence on complex behaviors like parental care is not one of simple facilitation and can even be inhibitory.

-

Does this compound play a role in female receptivity and mate choice?

-

How does this compound interact with other hormones, such as steroids and AVT, to modulate behavior?

-

Do the effects of this compound on reproductive behavior vary with ecological factors, such as mating system and degree of parental care?

-

What are the specific downstream targets of the MTR-mediated IP3/Ca2+ signaling pathway in different brain regions?

Answering these questions will not only provide a more complete understanding of the neuroendocrine control of amphibian reproduction but also offer valuable insights into the evolution of social behavior and the function of nonapeptide systems across vertebrates. For professionals in drug development, a deeper understanding of the this compound system in a non-mammalian model could provide novel perspectives on the specificity and potential off-target effects of drugs designed to modulate oxytocin and vasopressin receptors.

References

- 1. Arginine Vasotocin, the Social Neuropeptide of Amphibians and Reptiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amphibian reproductive technologies: approaches and welfare considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasotocin and this compound in the brains of amphibians: state of the art - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Searching for hormonal facilitators: Are vasotocin and this compound involved in parental care behaviors in poison frogs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Arginine vasotocin induces sexual behavior of newts by acting on cells in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Mesotocin vs. Oxytocin in Social Bonding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth comparative analysis of mesotocin and oxytocin (B344502), two structurally similar nonapeptides that play crucial roles in the regulation of social behavior across vertebrates. While oxytocin's role in mammalian social bonding is extensively studied, the function of its avian homolog, this compound, is an active area of research with findings that both parallel and diverge from the mammalian model. This document consolidates current knowledge on their receptor binding affinities, signaling pathways, and the experimental methodologies used to investigate their effects on social bonding. Quantitative data is presented in structured tables for ease of comparison, and key experimental protocols are detailed to facilitate methodological replication. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, conceptual overviews. This guide is intended to serve as a comprehensive resource for researchers and professionals in neuroscience, pharmacology, and drug development who are investigating the neurobiology of social behavior and the therapeutic potential of targeting these nonapeptide systems.

Introduction

The nonapeptides oxytocin and its non-mammalian vertebrate homolog this compound are pivotal in modulating a wide array of social behaviors, including parental care, pair bonding, and group cohesion. Oxytocin, often referred to as the "love hormone," has been extensively implicated in the formation and maintenance of social bonds in mammals.[1] this compound, which differs from oxytocin by a single amino acid at position 8 (isoleucine instead of leucine), is the primary oxytocic peptide in birds, reptiles, and amphibians.[2] While it is considered a functional homolog of oxytocin, emerging research in avian species suggests that its role in social bonding may not be a direct evolutionary parallel to that of oxytocin in mammals.[1][3] Understanding the similarities and differences in the mechanisms of action of these two peptides is crucial for a comprehensive understanding of the evolution and neurobiology of sociality.

This guide provides a detailed technical comparison of this compound and oxytocin, focusing on their interaction with their respective receptors, the downstream signaling cascades they initiate, and the experimental approaches used to elucidate their functions in social bonding.

Quantitative Data on Receptor Binding Affinities

The affinity of this compound and oxytocin for their cognate receptors, as well as their cross-reactivity with vasotocin/vasopressin receptors, is a critical determinant of their physiological effects. The following tables summarize available quantitative data from radioligand binding assays. It is important to note that direct comparative studies across different species, particularly a head-to-head comparison in an avian model, are limited. The data presented here are compiled from studies on different species and should be interpreted with this in mind.

Table 1: this compound Receptor Binding Affinities in Avian and Amphibian Species

| Ligand | Receptor | Species | Tissue | K_d / K_i (nM) | Reference |

| [¹²⁵I]this compound | This compound Receptor (High Affinity) | Hen (Gallus gallus) | Kidney Plasma Membranes | 0.08 ± 0.01 (K_d) | [4] |

| [¹²⁵I]this compound | This compound Receptor (Low Affinity) | Hen (Gallus gallus) | Kidney Plasma Membranes | 0.87 ± 0.08 (K_d) | [4] |

| This compound | This compound Receptor | Toad (Bufo marinus) | Bladder (expressed in COSM6 cells) | This compound > Vasotocin = Oxytocin > Vasopressin | [5] |

Table 2: Oxytocin Receptor Binding Affinities in Mammalian Species

| Ligand | Receptor | Species | Tissue/Cell Line | K_i (nM) | Reference |

| Oxytocin | Oxytocin Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 4.28 | [5][6][7][8] |

| Arginine Vasopressin | Oxytocin Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 36.1 | [5][6][7][8] |

| Oxytocin | Vasopressin V1a Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 495.2 | [5][6][7][8] |

| Arginine Vasopressin | Vasopressin V1a Receptor | Syrian Hamster (Mesocricetus auratus) | Brain | 4.70 | [5][6][7][8] |

Signaling Pathways

Both oxytocin and this compound receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they undergo a conformational change that initiates intracellular signaling cascades.

Oxytocin Receptor Signaling

The oxytocin receptor (OTR) is known to couple to multiple G-proteins, primarily G_q/11_ and to a lesser extent, G_i_.

-

G_q/11_ Pathway: Activation of the G_q/11_ pathway by the OTR leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺ and the activation of protein kinase C (PKC) by DAG lead to a variety of cellular responses, including smooth muscle contraction and neurotransmitter release.[9][10]

-

G_i_ Pathway: The OTR can also couple to inhibitory G-proteins (G_i_), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[11][12]

Figure 1: Oxytocin Receptor Signaling Pathways.

This compound Receptor Signaling

Evidence suggests that the this compound receptor (MTR) also primarily couples to the G_q/11_ signaling pathway. Studies in amphibians have shown that this compound stimulation induces responses consistent with the activation of the inositol phosphate/calcium pathway, which is characteristic of G_q/11_ coupling.[5][13] Whether the MTR also couples to G_i_ proteins in a manner similar to the OTR is an area that requires further investigation.

Figure 2: this compound Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and oxytocin in social bonding.

Radioligand Binding Assay for Receptor Affinity

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the inhibition constant (K_i_) of unlabeled ligands for the oxytocin or this compound receptor.

Materials:

-

Tissue homogenates or cell membranes expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [³H]Oxytocin or [¹²⁵I]this compound).

-

Unlabeled competitor ligands (Oxytocin, this compound, Vasopressin/Vasotocin, selective antagonists).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold buffer and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add a constant amount of membrane preparation to each well.

-

Add a fixed concentration of the radiolabeled ligand (typically at or below its K_d_ value).

-

Add increasing concentrations of the unlabeled competitor ligand.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀ value. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Figure 3: Radioligand Binding Assay Workflow.

Three-Chamber Social Interaction Test

This behavioral assay is widely used to assess social affiliation and preference for social novelty in rodents and can be adapted for other species.

Apparatus:

-

A rectangular, three-chambered box with openings between the chambers.

-

Two identical small, transparent containers with perforated walls (e.g., wire cages), one for a "stranger" animal and one for a novel object or a second stranger.

Procedure:

-

Habituation: The subject animal is placed in the center chamber and allowed to freely explore all three empty chambers for a set period (e.g., 10 minutes).

-

Sociability Test: An unfamiliar "stranger" animal is placed in one of the side containers, and a novel, inanimate object is placed in the other. The subject animal is returned to the center chamber and allowed to explore all three chambers for a set period (e.g., 10 minutes). Time spent in each chamber and time spent sniffing each container are recorded. Increased time spent in the chamber with the stranger animal and increased sniffing time are interpreted as sociability.

-

Social Novelty Test: The now-familiar stranger animal remains in its container, and a new, unfamiliar stranger is placed in the other container (which previously held the object). The subject animal is again allowed to explore all three chambers. Time spent in each chamber and sniffing each container are recorded. A preference for the novel stranger indicates social novelty recognition.

Figure 4: Three-Chamber Social Interaction Test Workflow.

Comparative Effects on Social Bonding: A Logical Framework

The influence of oxytocin on mammalian social bonding is well-established, promoting behaviors such as partner preference and maternal attachment. In contrast, the role of this compound in avian social bonding is more nuanced. While it influences prosocial behaviors like food sharing, its direct effect on the formation and maintenance of same-sex social bonds is not consistently observed.[1][3][14]

Figure 5: Logical Relationship in Social Bonding.

Conclusion

The comparative study of this compound and oxytocin reveals a fascinating interplay of evolutionary conservation and divergence in the neurochemical regulation of social behavior. While both peptides activate G_q/11_-coupled receptors to initiate intracellular signaling, their ultimate effects on social bonding appear to be context- and species-dependent. Oxytocin's role in promoting strong social attachments in mammals is well-supported, whereas this compound's influence in birds seems more pronounced in the domain of prosociality rather than the direct formation of same-sex social bonds.

This guide highlights the need for further research to fill the existing gaps in our knowledge, particularly in obtaining directly comparable quantitative data on receptor binding affinities and in further elucidating the signaling pathways of the this compound receptor. A deeper understanding of these systems will not only advance our fundamental knowledge of the evolution of social behavior but also open new avenues for the development of novel therapeutic strategies for social deficits in various neuropsychiatric disorders.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. "The Role of this compound on Social Bonding in Pinyon Jays" by Juan Duque, Tanner Rasmussen et al. [digitalcommons.unl.edu]

- 3. [PDF] Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in Syrian hamster brains | Semantic Scholar [semanticscholar.org]

- 4. Binding affinities of oxytocin, vasopressin, and Manning Compound at oxytocin and V1a receptors in male Syrian hamster brains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Binding affinities of oxytocin, vasopressin and Manning compound at oxytocin and V1a receptors in male Syrian hamster brains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Selective Oxytocin-derived Agonists Discriminate between Individual G Protein Family Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cloning and functional characterization of the amphibian this compound receptor, a member of the oxytocin/vasopressin receptor superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mesotocin Receptor: Structure, Function, and Experimental Analysis

For correspondence: [AI Assistant Contact Information]

Abstract